molecular formula C10H8FN3O2 B8381154 5-methyl-4-nitro-1-(4-fluorophenyl)-1H-imidazole

5-methyl-4-nitro-1-(4-fluorophenyl)-1H-imidazole

Cat. No. B8381154
M. Wt: 221.19 g/mol
InChI Key: HVNAGEJUCIXCFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-4-nitro-1-(4-fluorophenyl)-1H-imidazole is a useful research compound. Its molecular formula is C10H8FN3O2 and its molecular weight is 221.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-4-nitro-1-(4-fluorophenyl)-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-4-nitro-1-(4-fluorophenyl)-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H8FN3O2

Molecular Weight

221.19 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-methyl-4-nitroimidazole

InChI

InChI=1S/C10H8FN3O2/c1-7-10(14(15)16)12-6-13(7)9-4-2-8(11)3-5-9/h2-6H,1H3

InChI Key

HVNAGEJUCIXCFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1C2=CC=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetic anhydride (1.65 mL) was added to 5-methyl-4-nitro-1H-imidazole (254 mg, 2.00 mmol) at room temperature. Nitric acid (70%, 200 μL) was added and the reaction was stirred for three days. The reaction was then poured onto ice. The product was extracted with dichloromethane three times. The combined organic layers was washed with saturated sodium bicarbonate solution and dried over anhydrous sodium sulfate. After removal of the solvent under reduced pressure, the crude 5-methyl-1,4-dinitro-1H-imidazole (235 mg) was dissolved in methanol (3 mL) at ambient temperature. A methanol (0.8 mL) solution of 4-fluoroaniline (157 μL, 1.63 mmol) was added dropwise and the reaction was stirred at this temperature for five days. Water was added to the reaction mixture and the product was extracted with dichloromethane three times. The combined organic layers were dried over anhydrous sodium sulfate. After removal of solvent under reduced pressure, the crude material was purified using silica gel column chromatography (33-60% ethyl acetate in hexanes) to give 5-methyl-4-nitro-1-(4-fluorophenyl)-1H-imidazole (157 mg, 0.712 mmol, 36% yield over two steps).
Quantity
1.65 mL
Type
reactant
Reaction Step One
Quantity
254 mg
Type
reactant
Reaction Step One
Quantity
200 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
157 μL
Type
reactant
Reaction Step Four
Quantity
0.8 mL
Type
solvent
Reaction Step Four

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